molecular formula C15H10N2O2 B2706091 (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one CAS No. 641632-94-2

(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2706091
CAS No.: 641632-94-2
M. Wt: 250.257
InChI Key: LJDUXPLAFQEQKV-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a pyridine ring, which is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-oxo-2-(pyridin-4-yl)acetaldehyde with 2,3-dihydro-1H-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: The compound can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with significant biological activity.

    Pyridine-2-carboxaldehyde: A pyridine derivative used in various chemical syntheses.

Uniqueness

What sets (3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one apart is its unique combination of an indole core and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14(10-5-7-16-8-6-10)9-12-11-3-1-2-4-13(11)17-15(12)19/h1-9H,(H,17,19)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDUXPLAFQEQKV-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=NC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=NC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.